![molecular formula C28H24O16S4 B040631 4-Sulfocalix[4]aren CAS No. 112269-92-8](/img/structure/B40631.png)
4-Sulfocalix[4]aren
Übersicht
Beschreibung
The compound is a highly complex structure, indicating it belongs to a class of compounds with multiple hydroxyl and sulfonic acid groups, suggesting high solubility in water and potential for strong acid-base interactions. Such structures are often explored for their unique conformational behaviors and potential for forming host-guest complexes due to their multiple functional groups and rigid frameworks.
Synthesis Analysis
The synthesis of complex calixarene derivatives, similar to the title compound, often involves multi-step organic reactions. These processes may include etherification, esterification, and sulfonation steps tailored to introduce the desired functional groups at specific positions on the macrocyclic backbone. For instance, Böhmer et al. (1996) describe the synthesis of a tetrahydroxy calix[4]arene derivative, showcasing typical strategies employed in the synthesis of such compounds (Böhmer, Ferguson, & Mogck, 1996).
Molecular Structure Analysis
The structural analysis of similar calixarene derivatives reveals that they often adopt specific conformations such as cone, partial cone, or 1,3-alternate based on the substituents and intramolecular interactions. The presence of hydroxyl groups leads to intramolecular hydrogen bonding, dictating the overall conformation and properties of the molecule. For example, Ferguson et al. (1994) discuss the conformational analysis of a calixarene derivative, which might be analogous to understanding the spatial arrangement of the title compound (Ferguson, Li, Mckervey, & Madigan, 1994).
Chemical Reactions and Properties
Calixarene derivatives exhibit a range of chemical reactivities due to their functional groups. They can participate in further derivatization reactions, such as alkylation, acylation, and complexation with various ions, owing to the presence of hydroxyl and sulfonic acid groups. These reactions expand their application in catalysis, separation, and as ligands in coordination chemistry.
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting points, and crystalline structure, are significantly influenced by their specific conformations and the nature of their substituents. The hydroxyl and sulfonic acid groups in the title compound suggest high water solubility and potential hygroscopic nature, which is crucial for applications in aqueous systems.
Chemical Properties Analysis
The acid dissociation constants (pKa) of the hydroxyl and sulfonic acid groups are critical for understanding the compound's behavior in different pH environments. The presence of multiple acidic groups implies that the compound can exhibit stepwise dissociation, affecting its interactions with metals and organic bases. The study by Yoshida et al. (1992) on calixarene sulfonates provides insights into how these groups' dissociation can be studied and interpreted (Yoshida, Yamamoto, Sagara, Ishii, Ueno, & Shinkai, 1992).
Wissenschaftliche Forschungsanwendungen
Supramolekulare Chemie
4-Sulfocalix4aren spielt eine wichtige Rolle bei der Bildung von supramolekularen Aggregaten. Diese Aggregate sind Komplexe aus Molekülen, die durch nicht-kovalente Wechselwirkungen wie Wasserstoffbrückenbindungen, van-der-Waals-Kräfte und π-π-Wechselwirkungen zusammengehalten werden . Die Fähigkeit der Verbindung, supramolekulare Aggregate mit anderen Molekülen wie Cucurbit[7]uril zu bilden, kann zur Herstellung von Adsorptionsmaterialien oder festen fluoreszierenden Materialien genutzt werden .
Sensorik und Detektion
Die einzigartige Struktur von 4-Sulfocalix4aren ermöglicht es ihm, mit verschiedenen Substanzen zu interagieren, was es zu einem exzellenten Kandidaten für Sensoranwendungen macht. Es kann Moleküle flüchtiger Verbindungen oder lumineszierender Farbstoffe aufnehmen, was bei der Entwicklung von Sensoren für die Detektion von Umweltverschmutzung oder biologischen Markern nützlich ist .
Arzneimittelverabreichungssysteme
Aufgrund seiner amphipathischen Natur hat 4-Sulfocalix4aren potenzielle Anwendungen in Arzneistoffverabreichungssystemen. Es kann Inklusionskomplexe mit Medikamenten wie Nedaplatin bilden, um deren Löslichkeit, Stabilität und Bioverfügbarkeit zu erhöhen, was für eine effiziente Arzneistoffverabreichung entscheidend ist .
Elektrochemische Biosensoren
4-Sulfocalix4aren-funktionalisierte Kohlenstoffnanoröhren, die mit bimetallischen Nanopartikeln verziert sind, haben sich bei der Konstruktion von elektrochemischen Biosensoren als vielversprechend erwiesen. Diese Biosensoren können Biomoleküle wie Ascorbinsäure, Dopamin und Harnsäure gleichzeitig bestimmen, die für die Krankheitsdiagnose und -überwachung unerlässlich sind .
Analyse und Trennung
Die verschiedenen funktionellen Gruppen der Verbindung machen sie in der analytischen Chemie, insbesondere bei Trennverfahren, nützlich. Es kann in enzym-mimetischen Systemen und Selbstassemblierungsmembranen verwendet werden, die für die Reinigung und Analyse komplexer Mischungen wichtig sind .
Katalyse
4-Sulfocalix4aren findet in der Katalyse Anwendung, da es Komplexe mit verschiedenen Molekülen bilden kann. Diese Eigenschaft kann genutzt werden, um Katalysatoren für chemische Reaktionen zu entwickeln, die die Reaktionsausbeute und Selektivität verbessern könnten .
Jede dieser Anwendungen zeigt die Vielseitigkeit und das Potenzial von 4-Sulfocalix4aren in verschiedenen Bereichen der wissenschaftlichen Forschung. Die einzigartigen Strukturmerkmale und Wechselwirkungen der Verbindung bieten zahlreiche Möglichkeiten für Innovationen und Fortschritte in der Materialwissenschaft, Biomedizintechnik und Umwelttechnologie.
Wirkmechanismus
Target of Action
The primary targets of 4-Sulfocalix4arene are inorganic guest molecules . This compound, being a member of the calixarene family, is known for its ability to form stable complexes with these molecules .
Mode of Action
4-Sulfocalix4arene interacts with its targets through the formation of inclusion complexes . This interaction is facilitated by the compound’s amphiphilic nature, which is characterized by its hydrophobic aromatic rings and hydrophilic sulfonate groups .
Biochemical Pathways
The interaction between 4-Sulfocalix4arene and its targets leads to the formation of supramolecular assemblies . This process involves noncovalent interactions, including hydrogen bonding, van der Waals forces, and π-π interactions . The formation of these assemblies is driven by the outer-surface interaction of the targets .
Pharmacokinetics
The pharmacokinetic properties of 4-Sulfocalix4arene are largely influenced by its ability to form inclusion complexes. This property enhances the solubility, stability, and bioavailability of the compound, making it efficient for drug delivery .
Result of Action
The formation of inclusion complexes with 4-Sulfocalix4arene can lead to increased solubility, stability, and bioavailability of the target molecules . This can result in more efficient drug delivery . Additionally, 4-Sulfocalix4arene can be used to prepare ruthenium nanoparticles embedded materials, which are used as efficient catalysts for the reduction of toxic ‘brilliant yellow’ azo dye .
Action Environment
The action of 4-Sulfocalix4arene is influenced by environmental factors. For instance, the formation of its supramolecular assemblies is confirmed in neutral water at 25 °C . Furthermore, the compound’s ability to form stable complexes with inorganic guest molecules makes it extraordinarily alluring for applications in various areas, including molecular recognition, sensing, and supramolecular chemistry .
Eigenschaften
IUPAC Name |
25,26,27,28-tetrahydroxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5,11,17,23-tetrasulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24O16S4/c29-25-13-1-14-6-22(46(36,37)38)8-16(26(14)30)3-18-10-24(48(42,43)44)12-20(28(18)32)4-19-11-23(47(39,40)41)9-17(27(19)31)2-15(25)7-21(5-13)45(33,34)35/h5-12,29-32H,1-4H2,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,42,43,44) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYBCAFLVNKHHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=C(C(=CC(=C4)S(=O)(=O)O)CC5=C(C1=CC(=C5)S(=O)(=O)O)O)O)S(=O)(=O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24O16S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80940455 | |
| Record name | 25,26,27,28-Tetrahydroxypentacyclo[19.3.1.1~3,7~.1~9,13~.1~15,19~]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene-5,11,17,23-tetrasulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80940455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
744.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
189397-70-4, 112269-92-8 | |
| Record name | 25,26,27,28-Tetrahydroxypentacyclo[19.3.1.1~3,7~.1~9,13~.1~15,19~]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene-5,11,17,23-tetrasulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80940455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 25,26,27,28-tetrahydroxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene-5,11,17,23-tetrasulfonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
ANone: p-Sulfonatocalix[4]arene interacts with guest molecules primarily through noncovalent interactions like:
- Electrostatic Interactions: The negatively charged sulfonate groups on the calixarene interact favorably with positively charged species such as metal cations, ammonium ions, and protonated amines. [, , , , , , , , ]
- Hydrophobic Interactions: The hydrophobic cavity of the calixarene can encapsulate nonpolar molecules or moieties, driven by the expulsion of water molecules from the cavity. [, , , , , ]
- π-π Interactions: The aromatic rings of the calixarene can engage in π-π stacking with aromatic guest molecules. [, , , ]
- Hydrogen Bonding: Water molecules can play a crucial role in the complexation process, forming bridging hydrogen bonds between the host and guest. [, , , ]
A:
- Spectroscopic Data:
- NMR: 1H NMR spectra often show characteristic upfield shifts of guest protons upon inclusion in the calixarene cavity. [, , , , , ]
- UV-Vis: Changes in absorbance and/or emergence of new bands can indicate complex formation. [, , , , ]
- Fluorescence: Fluorescence enhancement or quenching can be observed upon host-guest complexation. [, , , ]
ANone:
- Water Solubility: The presence of sulfonate groups renders p-sulfonatocalix[4]arene highly water-soluble, enabling its use in various aqueous media, including biological systems. [, , , , , , , , ]
- pH Dependence: The ionization state of the sulfonate groups can be influenced by pH, affecting the overall charge and complexation behavior of the calixarene. [, , , , ]
- Temperature Effects: Temperature can influence the binding constants and thermodynamic parameters of host-guest complex formation. [, , , ]
- Ionic Strength: The presence of salts can affect the complexation behavior by competing with guest molecules for binding sites or by altering the solvation properties of the system. [, , , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzamide, N-[2-(4-morpholinyl)-4-[(phenylsulfonyl)amino]phenyl]-](/img/structure/B40548.png)

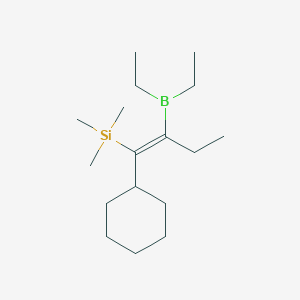
![2-(Hydroxymethyl)-1H-benzo[d]imidazole-4,7-diol](/img/structure/B40555.png)
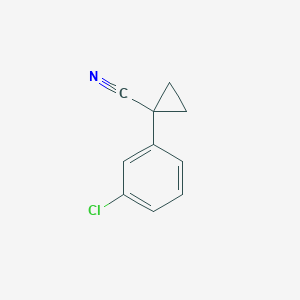

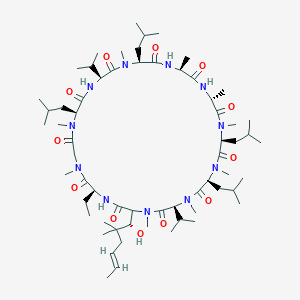
![4-(trans,trans-4-Butylcyclohexyl)phenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B40569.png)
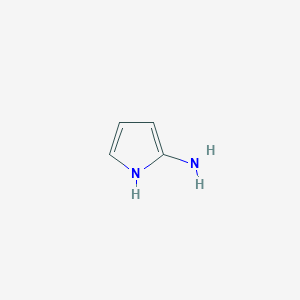

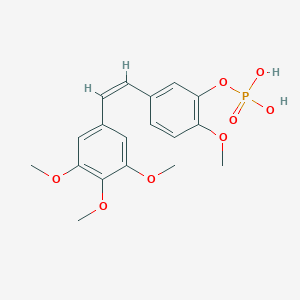
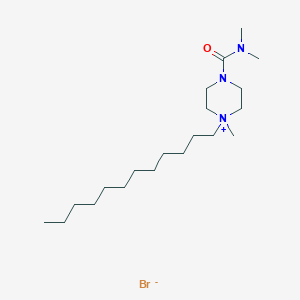
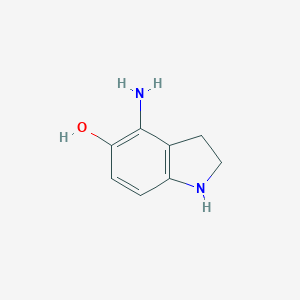
![4,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B40580.png)